2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one
Description
2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one is a complex organic compound with a unique structure that combines a benzo[b]furan core with various functional groups
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C25H29NO5/c1-15-9-16(2)13-26(12-15)14-20-21(27)7-6-19-24(28)23(31-25(19)20)11-17-10-18(29-3)5-8-22(17)30-4/h5-8,10-11,15-16,27H,9,12-14H2,1-4H3/b23-11- |
InChI Key |
KSDNAWGLLRTINZ-KSEXSDGBSA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the 3,5-dimethylpiperidyl group: This can be done through nucleophilic substitution reactions.
Final functionalization: Hydroxylation and other modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . Research indicates that derivatives of similar structures exhibit significant antimicrobial effects against various pathogens, including antibiotic-resistant strains. For instance, compounds with similar structural motifs have shown broad-spectrum activity against bacteria and fungi, suggesting that this compound may possess similar properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity . Compounds with furanone moieties have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the dimethoxyphenyl and piperidine groups may enhance its interaction with biological targets involved in cancer progression .
Neurological Effects
Given the presence of the piperidine moiety, this compound may also exhibit neurological effects . Piperidine derivatives are known for their neuroprotective properties and potential use in treating neurodegenerative diseases. Studies on related compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
Inflammation is a common pathway in many diseases, and compounds with similar structures have been reported to exhibit anti-inflammatory effects . The hydroxy group in the compound may contribute to its ability to inhibit inflammatory mediators, making it a candidate for further investigation in inflammatory diseases .
Data Tables of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of structurally related compounds against clinical isolates of resistant strains. The results indicated that these compounds exhibited a significant reduction in microbial growth, suggesting that 2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one could be effective against resistant pathogens .
Case Study 2: Anticancer Activity
In vitro studies on furanone derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators. This suggests that our compound may share similar mechanisms, warranting further exploration into its anticancer properties .
Case Study 3: Neuroprotective Effects
Research into piperidine-based compounds has shown promise for neuroprotection through modulation of cholinergic pathways. Given the structural similarity of our compound to known neuroprotective agents, it is hypothesized that it could also exert beneficial effects on neuronal health and function .
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which indicates the presence of a benzo[b]furan core with specific substituents that may influence its biological activity. The molecular structure is characterized by:
- Core Structure : Benzo[b]furan
- Substituents :
- A dimethoxyphenyl group
- A piperidyl group
- A hydroxy group
This structural complexity suggests multiple sites for interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this benzo[b]furan derivative exhibit significant antimicrobial properties. For instance, studies on related furanone derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains. These compounds often act by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Antioxidant Properties
The presence of hydroxyl groups in the structure is often associated with antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential therapeutic applications in preventing oxidative damage associated with various diseases .
Anticancer Potential
Emerging studies suggest that derivatives of benzo[b]furan may possess anticancer properties. Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The specific interactions at the molecular level are still under investigation but are promising for future cancer therapies .
Neuroprotective Effects
Given the presence of piperidyl groups, there is potential for neuroprotective effects. Compounds with similar piperidine structures have been shown to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The interaction with serotonin and dopamine receptors could contribute to these neuroprotective properties .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Effects
A study focusing on a related compound demonstrated its effectiveness against Candida albicans, showcasing potent antifungal activity that could be attributed to its structural features. This study involved assessing the compound's ability to disrupt fungal cell wall integrity and inhibit biofilm formation .
Case Study: Anticancer Mechanisms
In vitro studies have shown that derivatives of benzo[b]furan can effectively inhibit the proliferation of various cancer cell lines. The mechanisms include modulation of signaling pathways related to cell survival and apoptosis, making these compounds candidates for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
